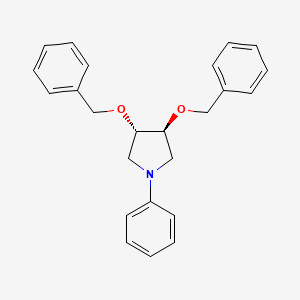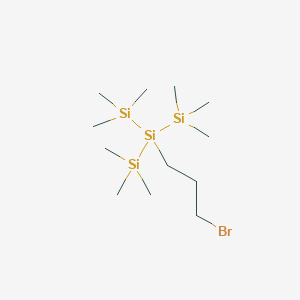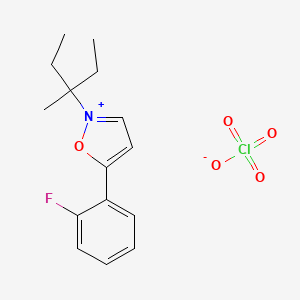
3-(1-bromoethyl)-1H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromoethyl)-1H-quinoxalin-2-one: is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring. The presence of the bromoethyl group at the third position of the quinoxaline ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-bromoethyl)-1H-quinoxalin-2-one typically involves the bromination of 3-ethylquinoxalin-2-one. This can be achieved through the reaction of 3-ethylquinoxalin-2-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine, which is a hazardous reagent.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, potentially enhancing its reactivity and application scope.
Reduction Reactions: Reduction of the quinoxaline ring can lead to the formation of dihydroquinoxaline derivatives, which may have different chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or amino derivatives.
Oxidation Products: Oxidized quinoxaline derivatives with additional functional groups.
Reduction Products: Dihydroquinoxaline derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(1-Bromoethyl)-1H-quinoxalin-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of quinoxaline derivatives. This compound could serve as a lead compound in drug discovery programs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties imparted by the quinoxaline ring.
Mécanisme D'action
The mechanism of action of 3-(1-bromoethyl)-1H-quinoxalin-2-one largely depends on its interaction with biological targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Ethylquinoxalin-2-one: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
3-(1-Chloroethyl)-1H-quinoxalin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
3-(1-Iodoethyl)-1H-quinoxalin-2-one: Contains an iodine atom, making it more reactive in certain chemical reactions compared to the bromo derivative.
Uniqueness: The presence of the bromoethyl group in 3-(1-bromoethyl)-1H-quinoxalin-2-one imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its potential biological activity also sets it apart from other quinoxaline derivatives, making it a compound of interest in various research fields.
Propriétés
Numéro CAS |
852058-15-2 |
|---|---|
Formule moléculaire |
C10H9BrN2O |
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
3-(1-bromoethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)9-10(14)13-8-5-3-2-4-7(8)12-9/h2-6H,1H3,(H,13,14) |
Clé InChI |
YKHIAVHGPXGBIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=CC=CC=C2NC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[4-methyl-3-(phenylmethyl)-2(3H)-thiazolylidene]-](/img/structure/B14193143.png)




![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)
![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)

![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)
